molecular formula C9H10O2 B14686147 2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione CAS No. 29148-36-5

2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione

Cat. No.: B14686147
CAS No.: 29148-36-5
M. Wt: 150.17 g/mol
InChI Key: JUIQOKRNPGGIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C₉H₁₀O₂. It is also known by other names such as 2-ethyl-5-methyl-1,4-benzoquinone and 2-methyl-5-ethyl-1,4-benzoquinone . This compound belongs to the class of quinones, which are characterized by a six-membered ring with two ketone substitutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-methylcyclohexa-2,5-diene-1,4-dione can be achieved through various synthetic routes. One common method involves the oxidation of 2-ethyl-5-methylphenol using an oxidizing agent such as potassium permanganate or chromium trioxide . The reaction is typically carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, ensuring higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione has various applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of antineoplastic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-ethyl-5-methylcyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to various biological effects. The compound can generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential candidate for anticancer therapy . The molecular targets and pathways involved include the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) protein .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-methylcyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

29148-36-5

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-ethyl-5-methylcyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C9H10O2/c1-3-7-5-8(10)6(2)4-9(7)11/h4-5H,3H2,1-2H3

InChI Key

JUIQOKRNPGGIPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)C(=CC1=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.